molecular formula C11H15NO B8720068 N-[(oxolan-2-yl)methyl]aniline

N-[(oxolan-2-yl)methyl]aniline

Cat. No. B8720068
M. Wt: 177.24 g/mol
InChI Key: MWKUECPGLXXAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(oxolan-2-yl)methyl]aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(oxolan-2-yl)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(oxolan-2-yl)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)aniline

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2

InChI Key

MWKUECPGLXXAGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tetrahydrofurfuryl chloride (100 g, 0.829 mol), aniline (2.09 g, 2.25 mol) and potassium iodide (1.0 g) was heated at 130° C. under nitrogen for 36 hours and cooled to room temperature. A 3N hydrochloric acid solution (400 mL) was added and the solution was washed several times with isopropyl ether and made basic with a 50% sodium hydroxide solution. The product was extracted three times into isopropyl ether, washed twice with water and once with a saturated sodium chloride solution, dried (sodium sulfate), filtered and evaporated to a liquid that was added to water (3L) and extracted into three portions of isopropyl ether. The combined extracts were washed twice with water and once with a saturated sodium chloride solution, dried (magnesium sulfate), treated with charcoal, filtered and evaporated under reduced pressure to a liquid (91.4 g). A 6.0 g portion was dissolved in isopropanol and a solution of oxalic acid (3.1 g) in isopropanol was added. The resulting solid was collected by filtration and rinsed with isopropyl ether to give 6.3 g of solid. A 1.5 g portion was recrystallized from isopropanol/isopropyl ether/light pet ether to give a solid that was removed by filtration. A second crop of crystals was obtained from the filtrate, dried under high vacuum at 60° C. to give 0.31 g, mp 149°-156° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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